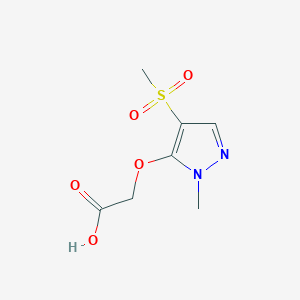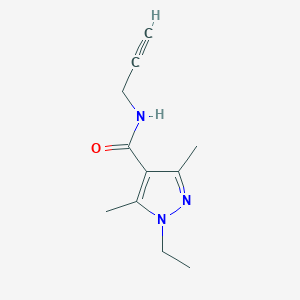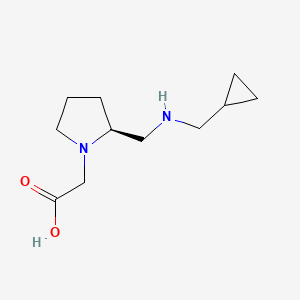
(S)-2-Amino-1-((R)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a cyclopropylmethyl group, contributing to its distinct chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available starting materials. One common approach is the asymmetric alkylation of enolates using chiral auxiliaries or catalysts to induce stereoselectivity. The reaction conditions often include the use of strong bases such as lithium diisopropylamide (LDA) and alkyl halides like methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired enantiomer.
化学反应分析
Types of Reactions
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyclopropylmethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, ketones, and substituted amines. These products can exhibit different chemical and biological properties, making them valuable for further research and development.
科学研究应用
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding, providing insights into biochemical pathways.
Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases, including neurological disorders and infections.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs.
作用机制
The mechanism of action of (S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This selective binding can result in various biological effects, including inhibition or activation of enzymatic reactions and modulation of cellular processes.
相似化合物的比较
Similar Compounds
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-ol: A similar compound with an alcohol group instead of a ketone, exhibiting different chemical reactivity and biological activity.
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)butan-1-one: A homologous compound with an extended carbon chain, affecting its physical properties and interactions with molecular targets.
Uniqueness
The uniqueness of (S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical behavior and potential applications. Its ability to undergo various chemical transformations and interact selectively with biological targets makes it a valuable compound for research and development in multiple fields.
属性
分子式 |
C11H21N3O |
|---|---|
分子量 |
211.30 g/mol |
IUPAC 名称 |
(2S)-2-amino-1-[(3R)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C11H21N3O/c1-8(12)11(15)14-5-4-10(7-14)13-6-9-2-3-9/h8-10,13H,2-7,12H2,1H3/t8-,10+/m0/s1 |
InChI 键 |
BOVOOAPQSOFJIU-WCBMZHEXSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)NCC2CC2)N |
规范 SMILES |
CC(C(=O)N1CCC(C1)NCC2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11793336.png)
![1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate](/img/structure/B11793342.png)
![7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11793346.png)

![5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11793374.png)
![8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11793381.png)


![5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B11793398.png)

![3-(3-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793405.png)

